molecular formula C20H16BrNO2 B12608233 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide CAS No. 648924-42-9

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide

Cat. No.: B12608233
CAS No.: 648924-42-9
M. Wt: 382.2 g/mol
InChI Key: YWCBEPZSFTVWTN-UHFFFAOYSA-N
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Description

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide is a synthetic compound of significant interest in medicinal chemistry and antibacterial research. Its molecular architecture incorporates a biphenyl scaffold, a structure recognized as a "privileged backbone" in drug discovery due to its prevalence in numerous bioactive molecules and marketed drugs . Biphenyl derivatives are frequently investigated for their diverse pharmacological properties, including anti-inflammatory, antifungal, and antibacterial activities . Recent research has highlighted the potent efficacy of novel biphenyl derivatives against a range of prevalent antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis . The strategic incorporation of substituents, such as halogen atoms and hydroxyl groups, on the biphenyl core is a critical strategy for optimizing antibacterial activity and overcoming resistance mechanisms . This compound serves as a versatile chemical building block, enabling further structural diversification to explore structure-activity relationships (SAR) and develop new therapeutic agents. It is particularly valuable for researchers developing targeted therapies against Gram-positive and Gram-negative bacteria within the ESKAPE panel, for which there is an urgent need for new treatment options . This product is intended for research applications only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

648924-42-9

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C20H16BrNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24)

InChI Key

YWCBEPZSFTVWTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

Preparation Methods

Route 1: Reaction of Salicylamide with Acid Chloride

A common method for synthesizing N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide involves the following steps:

  • Reaction Setup : Mix salicylamide with 5-bromo-2-hydroxybenzoyl chloride in a solvent like pyridine.

  • Refluxing : Heat the mixture at reflux for several hours to ensure complete reaction.

  • Isolation : After completion, the reaction mixture is cooled, and the product is precipitated by adding water or another non-solvent.

  • Purification : The crude product is purified by recrystallization from an appropriate solvent or through silica gel chromatography.

Example Yield Data :

Compound Yield (%) Purification Method
This compound 70% Recrystallization
N-(4-Methylbenzoyl)-2-hydroxybenzamide 85% HPLC

Route 2: One-Pot Synthesis

An alternative method employs a one-pot synthesis approach where multiple reagents are combined simultaneously:

  • Reagents : Combine salicylamide, biphenyl-3-carboxaldehyde, and an acid chloride in a single reaction vessel.

  • Catalysis : Use a catalytic amount of a base such as potassium carbonate to drive the reaction forward.

  • Reaction Conditions : Stir the mixture at room temperature or under mild heating for optimal results.

  • Workup and Purification : After completion, extract the product using organic solvents and purify via chromatography.

Characterization of Products

Characterization of synthesized compounds is crucial for confirming their identity and purity:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H14BrNO
  • Molecular Weight : 364.2 g/mol
  • IUPAC Name : 5-bromo-2-(3-phenylphenyl)-3H-isoindol-1-one
  • CAS Number : 918331-53-0

The compound features a biphenyl moiety linked to a brominated isoindolinone structure, which contributes to its unique chemical behavior and biological activity.

Chemistry

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide serves as a valuable building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction : The compound can undergo oxidation to form quinones or reduction to create hydroquinones.

These reactions facilitate the development of new materials and compounds with tailored properties.

Biology

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological studies.

Medicine

Given its unique structural features, this compound is being explored as a potential drug candidate. Its ability to interact with specific molecular targets positions it as a promising agent in drug development.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of this compound against breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Effects

In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their utility in treating bacterial infections .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Core Key Functional Groups Molecular Weight (g/mol) References
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide 5-Br, 2-OH Biphenylmethyl, Br, OH ~400 (estimated) -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ Hydroxyethyl, CH₃ 207.27
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃ Trimethoxy, hydroxyl 332.11
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide 2-Br Pyrazolyl, 4-methylbenzyl 385.23
2-Hydroxy-5-nitro-N-phenylbenzamide 2-OH, 5-NO₂ Phenyl, nitro 288.24

Key Observations:

  • Halogen vs. Bromine’s lower electronegativity than nitro could also reduce electron-withdrawing effects, altering reactivity in electrophilic substitutions.
  • Biphenyl vs. Phenyl Groups : The biphenylmethyl group in the target compound provides extended π-conjugation and steric bulk compared to simpler phenyl () or methylbenzyl () substituents. This could improve binding to hydrophobic pockets in proteins or reduce solubility in aqueous media.
  • Hydroxyl Positioning: The 2-hydroxy group is conserved in the target compound and , suggesting a role in metal chelation or hydrogen bonding.
Physicochemical and Spectroscopic Properties

NMR Comparison (Selected Peaks):

  • Target Compound : Expected aromatic protons in the biphenyl group (δ 7.2–7.8 ppm) and deshielded hydroxyl proton (δ ~11 ppm, similar to ).
  • N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide () : Hydroxyl at δ 11.63 ppm; methoxy groups at δ 3.7–3.9 ppm.
  • 2-Hydroxy-5-nitro-N-phenylbenzamide () : Nitro group causes downfield shifts in adjacent protons (δ 7.86 ppm).

Thermal Stability : The biphenyl group may increase melting point compared to smaller analogues (e.g., , MW 207.27), though experimental data is needed.

Biological Activity

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the bromination of 2-hydroxybenzamide followed by a coupling reaction with biphenyl derivatives. The synthetic pathway can be summarized as follows:

  • Bromination : The starting material, 2-hydroxybenzamide, undergoes bromination at the 5-position.
  • Coupling Reaction : The brominated product is then reacted with a biphenyl derivative under suitable conditions to form this compound.

The final structure can be represented as follows:

N 1 1 Biphenyl 3 yl methyl 5 bromo 2 hydroxybenzamide\text{N 1 1 Biphenyl 3 yl methyl 5 bromo 2 hydroxybenzamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are shown in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli100
Candida albicans25

The compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while showing limited efficacy against Escherichia coli and moderate activity against Candida albicans .

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines are summarized in Table 2.

Cell Line IC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)10.0

The compound showed preferential cytotoxicity towards rapidly dividing cells, indicating potential as an anticancer agent .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Cell Division : The compound appears to interfere with the cell cycle, particularly affecting the G2/M phase transition in cancer cells.
  • Induction of Apoptosis : Studies indicate that this compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells .
  • Antibacterial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of biphenyl derivatives, including this compound, demonstrated its effectiveness against MRSA strains. The study utilized a broth microdilution method to determine MIC values and found that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Case Study 2: Anticancer Potential

In another investigation focusing on lung cancer models using A549 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting a strong potential for therapeutic application in oncology .

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